molecular formula C12H13N3O2 B12003384 N-[4-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)phenyl]acetamide

N-[4-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)phenyl]acetamide

Cat. No.: B12003384
M. Wt: 231.25 g/mol
InChI Key: FCMLZDWJHIZDRM-UHFFFAOYSA-N
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Description

N-[4-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)phenyl]acetamide, also known by its chemical formula C₁₂H₁₃N₃O₂, is a compound with interesting properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:: The synthetic preparation of N-[4-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)phenyl]acetamide involves several steps. One common route includes the condensation of 4-aminobenzoyl chloride with 6-oxo-1,4,5,6-tetrahydropyridazine. The reaction proceeds under appropriate solvent conditions, and the product is isolated through purification techniques.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.

Chemical Reactions Analysis

Reactivity:: N-[4-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)phenyl]acetamide can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the phenyl ring can be replaced.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium azide, sodium hydroxide).

Major Products:: The specific products depend on reaction conditions, but modifications to the pyridazine ring or the phenyl group are common.

Scientific Research Applications

N-[4-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)phenyl]acetamide finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for drug development.

    Biological Studies: Researchers explore its interactions with biological targets.

    Industry: Its unique structure could have applications in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While N-[4-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)phenyl]acetamide is unique, similar compounds include:

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide

InChI

InChI=1S/C12H13N3O2/c1-8(16)13-10-4-2-9(3-5-10)11-6-7-12(17)15-14-11/h2-5H,6-7H2,1H3,(H,13,16)(H,15,17)

InChI Key

FCMLZDWJHIZDRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NNC(=O)CC2

Origin of Product

United States

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